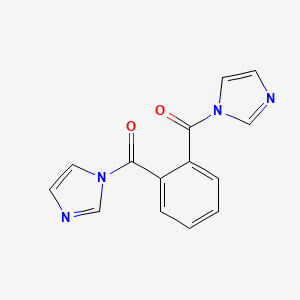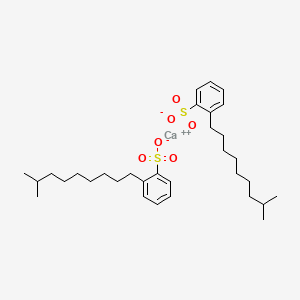
N',N'-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride is an organic compound with a complex structure that includes a phenazine ring substituted with a methoxy group and a diethylamino-propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride typically involves multiple steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Diethylamino-Propyl Chain: The final step involves the alkylation of the phenazine derivative with N,N-diethyl-1,3-propanediamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenazine ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the phenazine ring can lead to the formation of dihydrophenazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
科学研究应用
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenazine core.
Medicine: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The phenazine core can intercalate with DNA, disrupting its function.
Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It can also inhibit key enzymes involved in cellular metabolism.
相似化合物的比较
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar structure but lacks the phenazine core.
N-Methyl-1,3-propanediamine: Similar structure but with a methyl group instead of a diethyl group.
Phenazine Derivatives: Compounds with similar phenazine cores but different substituents.
Uniqueness
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride is unique due to the combination of the phenazine core with a methoxy group and a diethylamino-propyl chain, which imparts specific chemical and biological properties not found in other similar compounds.
属性
| 7403-49-8 | |
分子式 |
C20H27ClN4O |
分子量 |
374.9 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C20H26N4O.ClH/c1-4-24(5-2)12-8-11-21-18-13-15(25-3)14-19-20(18)23-17-10-7-6-9-16(17)22-19;/h6-7,9-10,13-14,21H,4-5,8,11-12H2,1-3H3;1H |
InChI 键 |
GVXMLKVQUDBSOP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC1=CC(=CC2=NC3=CC=CC=C3N=C12)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)



